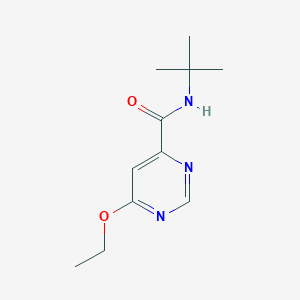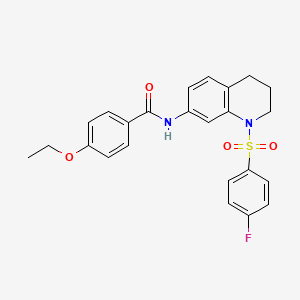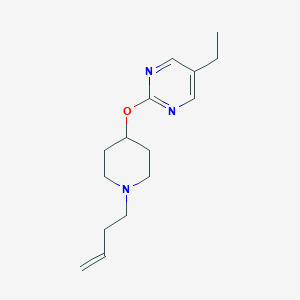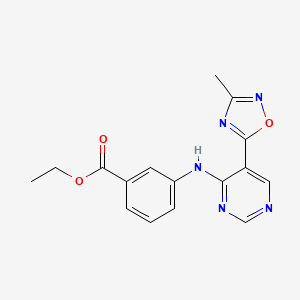
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Scientific Research Applications
Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines
The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including compounds structurally similar to N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide, has been developed. This method utilizes environmentally benign byproducts and employs stable and safe sodium sulfinates as sulfide sources. Such derivatives are obtained in moderate to high yields, offering a more environmentally friendly approach than previous methods. This research indicates the compound's potential in creating derivatives with potential applications in material science and pharmaceuticals (Xia et al., 2016).
In Vitro Cytotoxic Properties of Novel Quinoline Derivatives
Quinoline derivatives bearing structural similarities to the compound have been investigated for their in vitro cytotoxic properties against human tumor cell lines. These studies have revealed that certain quinoline derivatives can exhibit pronounced cancer cell growth inhibitory effects, indicating the compound's potential for further development as an anticancer agent (Korcz et al., 2018).
Antimalarial and Antiviral Properties
Antimalarial sulfonamides, including compounds with structural features similar to this compound, have been investigated for their potential as COVID-19 drugs. Computational calculations and molecular docking studies suggest that these compounds exhibit significant antimalarial activity and hold promise for antiviral applications, highlighting their potential in drug discovery for infectious diseases (Fahim & Ismael, 2021).
Neuroprotective Effects
Derivatives of quinoxaline, structurally akin to the compound of interest, have been identified as neuroprotectants for cerebral ischemia. These compounds selectively inhibit non-NMDA glutamate receptors, offering a potential therapeutic strategy for neurological conditions such as stroke and global ischemia (Sheardown et al., 1990).
Glycine-Site NMDA and AMPA Antagonists
N-sulfonyl derivatives of quinoxaline, closely related to the query compound, have been synthesized and characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This suggests potential applications in the development of treatments for neurological disorders, including epilepsy and neurodegenerative diseases (Hays et al., 1993).
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-26(22,23)20-8-2-3-12-9-14(5-6-15(12)20)19-18(21)13-4-7-16-17(10-13)25-11-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYDAKLXJROEHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2393505.png)
![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)


![5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2393511.png)



![6-Methyl-3-[2-oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2393515.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2393517.png)

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(3-phenylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2393522.png)
![5-(2,5-dimethylbenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2393523.png)
![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)
